molecular formula C7H8F3NO4 B15305077 (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15305077
M. Wt: 227.14 g/mol
InChI Key: NADYOCLURPXIBF-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a trifluoroacetyl group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of trans-4-hydroxyproline with trifluoroacetimidoyl chlorides. This reaction is often catalyzed by titanium dioxide nanoparticles and sodium bicarbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrrolidines, substituted pyrrolidines, and various oxidized derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(15)11-2-3(12)1-4(11)5(13)14/h3-4,12H,1-2H2,(H,13,14)/t3-,4-/m1/s1

InChI Key

NADYOCLURPXIBF-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)C(F)(F)F)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.